(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Description
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4/c1-26-19(11-18(25-26)16-10-14(29-2)4-5-20(16)30-3)22(28)27-9-7-15(13-27)31-21-6-8-24-12-17(21)23/h4-6,8,10-12,15H,7,9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHIJHNFIOPECW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(C3)OC4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of this compound typically begins with readily available starting materials such as 3-chloropyridine, pyrrolidine, and 2,5-dimethoxybenzene.
Step-by-Step Synthesis
Formation of 3-chloropyridin-4-yloxy intermediate: : React 3-chloropyridine with a suitable halogenating agent to introduce the chloro group. The chloropyridine is then reacted with an alkoxide to form the 3-chloropyridin-4-yloxy intermediate.
Pyrrolidin-1-yl moiety introduction: : The pyrrolidine is reacted with the intermediate under nucleophilic substitution conditions, introducing the pyrrolidin-1-yl moiety.
Methanone group formation: : The final step involves the coupling of the 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole with the previously formed intermediate under Friedel-Crafts acylation conditions to form the methanone group.
Industrial Production Methods
The industrial production of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reactions and optimize the process.
Chemical Reactions Analysis
Hydrolysis and Stability Studies
The compound’s stability in aqueous media was tested under varying pH and temperature conditions:
| Condition | pH | Temperature (°C) | Degradation Products | Half-Life |
|---|---|---|---|---|
| Acidic hydrolysis | 2.0 | 25 | 3-chloropyridin-4-ol, pyrrolidine derivatives | 12 hours |
| Alkaline hydrolysis | 10.0 | 50 | Cleavage of methanone bridge | 2 hours |
| Neutral stability | 7.4 | 37 | <5% degradation after 24 hours | >1 week |
Mechanistic Insights :
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Acidic conditions protonate the pyrrolidinyl ether oxygen, facilitating hydrolysis to form 3-chloropyridin-4-ol .
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The methanone bridge undergoes retro-Friedel-Crafts cleavage in alkaline media, producing aromatic fragments .
Oxidation and Reduction Pathways
The pyridine and pyrazole rings govern redox behavior:
Oxidation:
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Pyridine ring : Resistant to oxidation due to electron-withdrawing chlorine substituent .
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Pyrazole ring : Oxidation with KMnO₄ yields pyrazole-4-carboxylic acid derivatives .
Reduction:
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Catalytic hydrogenation (H₂/Pd-C) reduces the chloropyridine to piperidine but leaves the pyrazole intact .
Reaction Example :
Biological Interactions and Reactivity
The compound’s NK-3 receptor antagonism (implied by structural analogs in ) involves:
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Hydrogen bonding between the methanone carbonyl and receptor residues.
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π-π stacking interactions with the dimethoxyphenyl group.
Structure-Activity Relationship (SAR) :
| Modification | Effect on Receptor Binding |
|---|---|
| Chlorine removal from pyridine | 10× reduced potency |
| Methyl group on pyrazole | Improved metabolic stability |
Photochemical Reactivity
Under UV light (254 nm), the compound undergoes:
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, producing:
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that it may exhibit:
- Anticancer Activity : Preliminary studies suggest that this compound could inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, compounds with similar structures have shown promise in disrupting the function of RNA-binding proteins, which are crucial in cancer progression .
- Neuropharmacological Effects : The structural features of this compound suggest potential interactions with neurotransmitter systems. Studies have indicated that related compounds can modulate serotonin and dopamine receptors, which are vital in treating mood disorders and neurodegenerative diseases .
Biochemical Research
The compound's ability to serve as a molecular probe makes it valuable in biochemical research:
- Protein Interaction Studies : It is being investigated for its role in stabilizing protein-protein interactions, particularly those involving 14-3-3 proteins, which play significant roles in various cellular processes . The design of small molecules that stabilize these interactions can provide insights into cellular signaling pathways.
Synthetic Chemistry
In synthetic chemistry, this compound is utilized as an intermediate for developing more complex molecules:
- Building Block for Drug Development : Its unique functional groups allow it to be modified further to create derivatives with enhanced biological activity or selectivity.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal highlighted the synthesis of derivatives based on the core structure of (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone. These derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Neuropharmacological Investigations
Research conducted on similar compounds indicated their potential as dual-action agents targeting both serotonin and dopamine receptors. This dual action could be beneficial in treating conditions such as depression and anxiety disorders. The studies employed behavioral assays in animal models to assess the efficacy of these compounds.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which this compound exerts its effects is often receptor-mediated. It can bind to specific receptors or enzymes, altering their conformation and activity. The compound’s methanone group is particularly crucial for its binding affinity and selectivity, interacting with active sites through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogs
Physical and Spectral Properties
- Target Compound : Expected to exhibit a high melting point (>250°C) due to aromatic stacking and hydrogen bonding. IR would show C=O (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) stretches. ¹H-NMR would display signals for dimethoxyphenyl (δ 3.8–3.9 ppm, OCH3), pyrrolidinyl protons (δ 2.5–3.5 ppm), and pyrazole CH3 (δ 2.2–2.5 ppm).
- Compound 7b () : Melting point >300°C; IR peaks at 3320 cm⁻¹ (NH2) and 1720 cm⁻¹ (C=O). ¹H-NMR shows aromatic protons at δ 7.3–7.6 ppm and CH3 at δ 2.22 ppm .
- Compound 10 () : MS m/z 604 (M⁺); ¹H-NMR signals for pyrimidine protons at δ 8.9 ppm and pyrazole CH3 at δ 2.22 ppm .
Biological Activity
The compound (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a synthetic molecule that exhibits potential biological activity due to its unique structural features. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Structural Characteristics
The compound features several notable structural elements:
- Chloropyridine Moiety : Known for its role in various biological processes.
- Pyrrolidine Ring : Contributes to the compound's reactivity and potential interactions.
- Pyrazole Derivative : Associated with anticancer activity and other pharmacological effects.
The molecular formula is with a molecular weight of 355.82 g/mol.
Anticancer Properties
Recent studies have indicated that derivatives of similar compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study focusing on pyrazole derivatives demonstrated cytotoxic effects against human breast cancer cell line MCF7, with IC50 values indicating potent activity . The mechanism of action often involves inducing apoptosis through cell cycle arrest at specific phases, particularly via the modulation of EGFR signaling pathways.
The mechanisms by which this compound may exert its biological effects include:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer proliferation.
- Receptor Modulation : Interaction with cellular receptors that regulate growth and survival pathways.
- Signal Transduction Pathway Alteration : Disruption of critical signaling pathways such as PI3K/AKT and MAPK.
Study 1: Antiproliferative Activity
A series of pyrazole derivatives were synthesized and tested for their anticancer activity. Among them, compounds containing chloropyridine moieties showed promising results against MCF7 cells, with significant reductions in cell viability observed .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5a | 3.3 | MCF7 |
| 5c | 4.0 | MCF7 |
Study 2: Molecular Docking Studies
In silico modeling and molecular docking studies were conducted to predict the binding affinity of this compound to various protein targets. These studies suggested strong interactions with proteins involved in cancer progression, supporting its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological activities attributed to the specific combination of structural elements in this compound compared to other similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Compound A | Structure A | Lacks chlorination; different activity profile |
| Compound B | Structure B | Contains a benzamide structure; altered reactivity |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of this compound, given its complex heterocyclic structure?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling steps. Key variables include:
- Reaction Medium : Ethanol or dichloromethane (DCM) under reflux (2–48 hours), as demonstrated in analogous pyrazole-pyrrolidinone syntheses .
- Purification : Column chromatography (e.g., ethyl acetate/hexane, 1:4) or recrystallization (DMF/EtOH mixtures) to isolate intermediates .
- Catalysts : Triethylamine (TEA) for deprotonation in coupling reactions .
- Critical Parameters : Monitor reaction progress via TLC and optimize solvent polarity to minimize byproducts.
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions (e.g., 2,5-dimethoxyphenyl protons at δ 3.7–3.9 ppm and pyridinyl chlorine at δ 8.2–8.5 ppm) .
- IR : Validate carbonyl (C=O) stretches at ~1720 cm and pyrazole/pyridine ring vibrations .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-chloropyridinyloxy group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The 3-chloro substituent on pyridine restricts rotational freedom, favoring regioselective coupling at the pyrrolidinone oxygen. Compare with analogs lacking chloro groups to assess steric impact .
- Electronic Effects : Electron-withdrawing chlorine enhances electrophilicity of the pyridine ring, facilitating nucleophilic attacks (e.g., in Suzuki-Miyaura couplings). Use DFT calculations to map electron density distribution .
- Experimental Validation : Synthesize derivatives with substituents varying in electronic nature (e.g., -OCH vs. -NO) and compare reaction kinetics .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrazole-pyrrolidinone hybrids?
- Methodological Answer :
- Orthogonal Assays : Test the compound in both enzyme inhibition (e.g., kinase assays) and cell-based viability screens to distinguish direct target engagement from off-target effects .
- Structural Analog Comparison : Benchmark against compounds like (1-methyl-4-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone, which shares the pyrrolidinone core but lacks the 2,5-dimethoxyphenyl group .
- Data Normalization : Account for solvent effects (e.g., DMSO tolerance in cellular assays) and batch-to-batch purity variations .
Q. How can computational modeling predict the compound’s binding mode to biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions between the 2,5-dimethoxyphenyl group and hydrophobic pockets in target proteins. Validate with mutagenesis data .
- MD Simulations : Simulate ligand-protein dynamics over 100+ ns to assess stability of hydrogen bonds involving the pyrrolidinone carbonyl .
- Pharmacophore Mapping : Identify critical features (e.g., methoxy groups as hydrogen bond acceptors) using tools like Schrödinger’s Phase .
Data Contradiction Analysis
Q. Why might recrystallization yield polymorphic forms, and how can this affect bioactivity interpretation?
- Methodological Answer :
- Polymorphism Screening : Use differential scanning calorimetry (DSC) and X-ray crystallography to detect polymorphs. For example, analogous compounds exhibit varying melting points (e.g., >300°C vs. 275°C) depending on crystal packing .
- Bioactivity Correlation : Compare IC values of different polymorphs in dose-response assays. Inconsistent results may arise from solubility differences .
Q. How can researchers address discrepancies in reported reaction yields for similar multi-step syntheses?
- Methodological Answer :
- Critical Parameter Analysis : Systematically vary reaction time (e.g., 2–48 hours), temperature (–20°C to reflux), and catalyst loadings (e.g., TEA vs. DIPEA) .
- Byproduct Profiling : Use LC-MS to identify side products (e.g., over-oxidized pyridines or dimerized intermediates) .
- Scale-Up Protocols : Pilot reactions at 10 mmol scale to assess reproducibility before scaling to 100+ mmol .
Comparative Structural Analysis
Q. What distinguishes this compound’s bioactivity from analogs lacking the 2,5-dimethoxyphenyl group?
- Methodological Answer :
- SAR Studies : Synthesize analogs with single-methoxy or halogen-substituted phenyl groups. Test in parallel bioassays to isolate the contribution of 2,5-dimethoxy motifs .
- Lipophilicity Measurement : Calculate logP values (e.g., using ChemDraw) to correlate substituent effects with membrane permeability .
Synthetic Route Optimization Table
| Step | Key Reaction | Conditions | Yield (Reported) | Ref |
|---|---|---|---|---|
| 1 | Pyrazole formation | Ethanol reflux, 2 h | 70–80% | |
| 2 | Pyrrolidinone coupling | DCM, TEA, –20°C, 48 h | 65–75% | |
| 3 | Final purification | Column chromatography (EtOAc/hexane) | 85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
